
Methyl 3-amino-6-fluoro-2-pyrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-6-fluoropyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C6H6FN3O2. It is a derivative of pyrazine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of an amino group at position 3 and a fluorine atom at position 6 makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-6-fluoropyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with fluorinating agents and amino group donors. One common method is the nucleophilic substitution reaction where a halogenated pyrazine derivative reacts with an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of methyl 3-amino-6-fluoropyrazine-2-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-6-fluoropyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-6-fluoropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-amino-6-fluoropyrazine-2-carboxylate depends on its interaction with molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
- Methyl 3-amino-6-chloropyrazine-2-carboxylate
- Methyl 3-amino-6-bromopyrazine-2-carboxylate
Uniqueness
Methyl 3-amino-6-fluoropyrazine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and dichloro analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C6H6FN3O2 |
|---|---|
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
methyl 3-amino-6-fluoropyrazine-2-carboxylate |
InChI |
InChI=1S/C6H6FN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) |
Clé InChI |
WIPMWMPRTSANAH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CN=C1N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


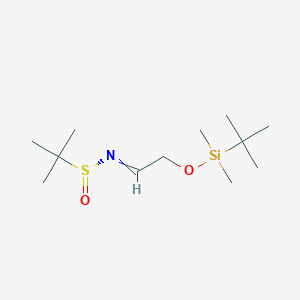
![1-[(4-Chlorophenyl)sulfonyl]-D-proline](/img/structure/B13910195.png)
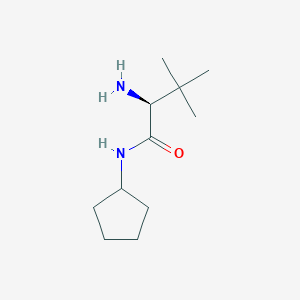
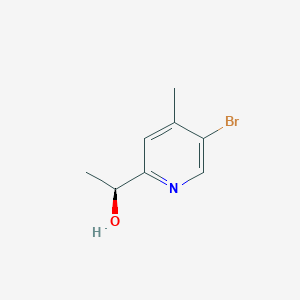

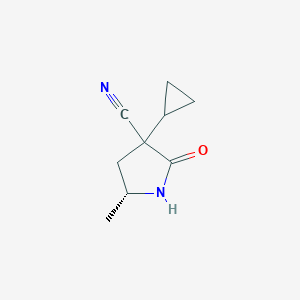
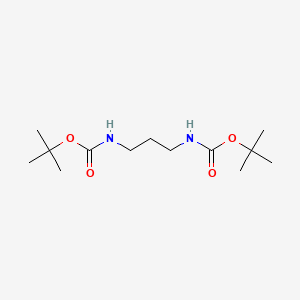
![Tert-butyl 3-bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B13910224.png)
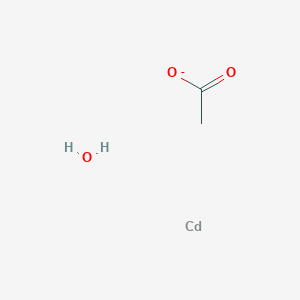
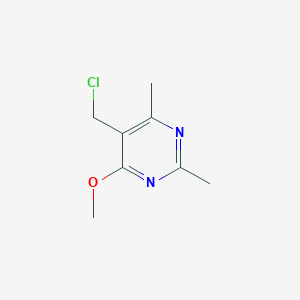
![methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13910245.png)
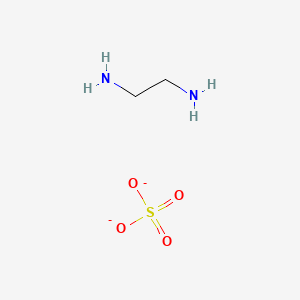
![Methyl 2-[1-(benzenesulfonyl)indolin-5-yl]acetate](/img/structure/B13910264.png)

